molecular formula C25H44N6O6 B1208021 H-(Val-pro-gly-val-gly)(n)-val-ome CAS No. 56899-27-5

H-(Val-pro-gly-val-gly)(n)-val-ome

Cat. No.: B1208021
CAS No.: 56899-27-5
M. Wt: 524.7 g/mol
InChI Key: XCLXUOOCEKFWDF-SFTDATJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-(Val-pro-gly-val-gly)(n)-val-ome” is a synthetic polypeptide composed of repeating units of the pentapeptide sequence Valine-Proline-Glycine-Valine-Glycine. This sequence is inspired by the natural elastin protein, which is known for its elastic properties. The compound is of significant interest in various fields due to its unique structural and functional characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-(Val-pro-gly-val-gly)(n)-val-ome” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

For industrial-scale production, recombinant DNA technology is often employed. This involves inserting the gene encoding the desired peptide sequence into a suitable host organism, such as Escherichia coli, which then produces the peptide in large quantities. The peptide is subsequently extracted and purified.

Chemical Reactions Analysis

Types of Reactions

“H-(Val-pro-gly-val-gly)(n)-val-ome” can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other residues to modify its properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to cross-linked peptides, while substitution can result in peptides with altered sequences and properties.

Scientific Research Applications

“H-(Val-pro-gly-val-gly)(n)-val-ome” has a wide range of applications in scientific research:

    Chemistry: Used as a model system to study peptide folding and stability.

    Biology: Investigated for its role in mimicking natural elastin and its potential in tissue engineering.

    Medicine: Explored for drug delivery systems due to its biocompatibility and ability to form hydrogels.

    Industry: Utilized in the development of smart materials and bio-actuators due to its responsive properties to environmental changes.

Mechanism of Action

The mechanism by which “H-(Val-pro-gly-val-gly)(n)-val-ome” exerts its effects is primarily through its ability to undergo reversible phase transitions. The peptide can switch between soluble and insoluble states in response to changes in temperature, pH, or ionic strength. This behavior is attributed to the unique sequence of amino acids, which allows for the formation of specific secondary structures, such as β-turns and helices, that are sensitive to environmental conditions.

Comparison with Similar Compounds

Similar Compounds

    Elastin-like Polypeptides (ELPs): These are synthetic polypeptides with sequences derived from natural elastin, often containing the Valine-Proline-Glycine-X-Glycine motif.

    Collagen-like Peptides: These peptides mimic the structure of collagen and are used in similar applications, such as tissue engineering and drug delivery.

Uniqueness

“H-(Val-pro-gly-val-gly)(n)-val-ome” is unique due to its specific repeating sequence, which imparts distinct elastic properties and responsiveness to environmental changes. This makes it particularly suitable for applications requiring materials that can undergo reversible phase transitions.

Properties

CAS No.

56899-27-5

Molecular Formula

C25H44N6O6

Molecular Weight

524.7 g/mol

InChI

InChI=1S/C25H44N6O6/c1-14(2)20(26)18(32)13-37-22(16(5)6)23(34)27-12-19(33)29-21(15(3)4)24(35)30-10-9-11-31(30)25(36)28-17(7)8/h11,14-17,20-21H,9-10,12-13,26H2,1-8H3,(H,27,34)(H,28,36)(H,29,33)/t20-,21-/m0/s1

InChI Key

XCLXUOOCEKFWDF-SFTDATJTSA-N

SMILES

CC(C)C(C(=O)CO[C](C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)N1CC[CH]N1C(=O)NC(C)C)N

Isomeric SMILES

CC(C)[C@@H](C(=O)CO[C](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N1CC[CH]N1C(=O)NC(C)C)N

Canonical SMILES

CC(C)C(C(=O)CO[C](C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)N1CC[CH]N1C(=O)NC(C)C)N

Synonyms

elastin polypentapeptide
H-(Val-Pro-Gly-Val-Gly)(n)-Val-Ome
polypentapeptide, elastin

Origin of Product

United States

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